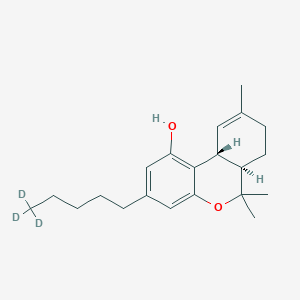

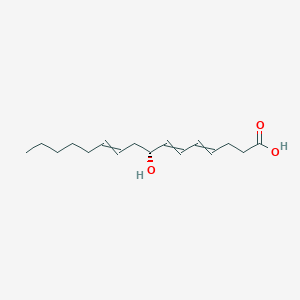

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid

Vue d'ensemble

Description

“(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid” is a chemical compound with the molecular formula C16H26O3 . It is a versatile material used in diverse scientific research, exhibiting unique properties that aid investigations in various fields such as biochemistry, pharmacology, and material science.

Physical And Chemical Properties Analysis

“(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid” has a molecular weight of 266.37600 . Other physical and chemical properties such as melting point, boiling point, flash point, density, water solubility, index of refraction, PSA, LogP, and vapour pressure are not specified in the search results .Applications De Recherche Scientifique

Biosynthesis in Pathogenic Fungi and Plants

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid has been studied in the context of its biosynthesis and role in pathogenic fungi and plants. For example, the biosynthetic origin of a closely related compound, (8R,9S)-9,10-epoxy-8-hydroxy-9-methyl-deca-(2E,4Z,6E)-trienoic acid, was explored in the fungus Alternaria alternata, a producer of host-selective AK-toxins (Nakatsuka et al., 1990). This research contributes to understanding the chemical warfare between pathogens and their plant hosts.

Presence in Marine Organisms and Algae

Studies have also focused on the occurrence of this compound and its derivatives in various marine organisms and algae. For example, research has been conducted on the compound's presence in the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana, revealing its anti-inflammatory properties as TNF-α inhibitors (De los Reyes et al., 2014). This suggests potential pharmaceutical applications in treating inflammation-related conditions.

Role in Lipoxygenase Pathways

The compound has been implicated in various lipoxygenase pathways in both plant and animal systems. For instance, research on starfish oocytes has shown the biosynthesis of allene oxides, including (8R)-8,9-epoxyeicosa-(5Z,9,11Z,14Z)-tetraenoic acid, which is a key step in converting linolenic acid to the plant growth regulator jasmonic acid (Brash et al., 1991). These findings are essential for understanding cellular development and signaling in marine organisms.

Potential in Cancer Research

There is also interest in this compound's potential applications in cancer research. Studies on unsaturated fatty acids from macroalgae, including compounds related to (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid, have demonstrated moderate inhibitory activity against various tumor cell lines, suggesting a potential role in developing cancer therapies (Jiang et al., 2008).

Synthesis and Structural Analysis

Finally, research has focused on the synthesis and structural analysis of this compound and its derivatives. This includes the design of potent aldose reductase inhibitors based on quinoxalinones, which incorporate structures similar to (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid (Qin et al., 2015). Such studies are critical for advancing medicinal chemistry and developing new therapeutic agents.

Propriétés

IUPAC Name |

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOVKDIBOBQLRS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC=CC[C@H](C=CC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

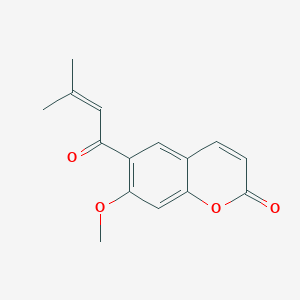

![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)